(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl
Overview
Description
(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl is a chemical compound that belongs to the class of isoquinolines It is characterized by the presence of a fluorine atom, a diazepane ring, and a sulfonyl group attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Diazepane Ring: The diazepane ring can be formed through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. It targets kinases by binding to their active sites, thereby preventing phosphorylation of substrates. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane
- 4-methyl-5-[(2S)-2-methyl-1,4-diazepan-1-ylsulfonyl]isoquinoline
Uniqueness
(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability
Properties
IUPAC Name |
4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.2ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;/h2,4-5,9-11,17H,3,6-8H2,1H3;2*1H/t11-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDKEAWIJDOKGP-IDMXKUIJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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